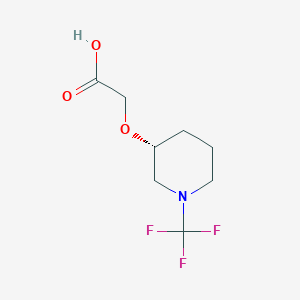
(R)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)propionic acid
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)butyric acid
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)valeric acid
Uniqueness
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is unique due to its specific combination of a piperidine ring, a trifluoromethyl group, and an acetic acid moiety. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12F3NO3 |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
2-[(3R)-1-(trifluoromethyl)piperidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-2-6(4-12)15-5-7(13)14/h6H,1-5H2,(H,13,14)/t6-/m1/s1 |
Clave InChI |
PJQCYYDJSJEOKC-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C(F)(F)F)OCC(=O)O |
SMILES canónico |
C1CC(CN(C1)C(F)(F)F)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


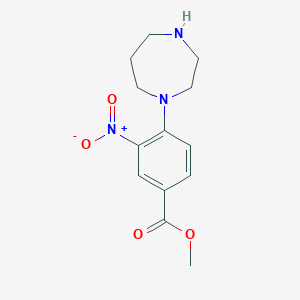
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
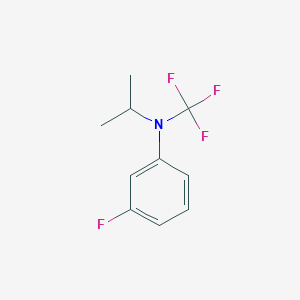
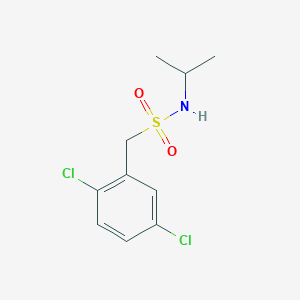
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
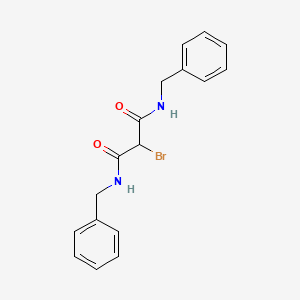
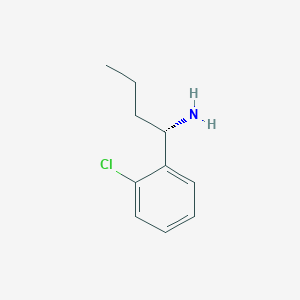
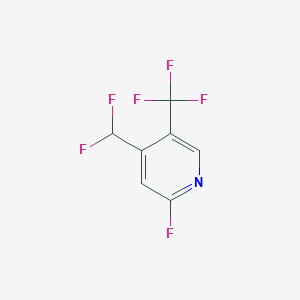

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
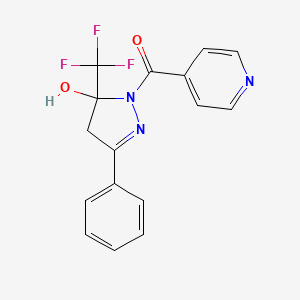
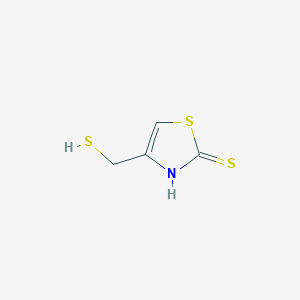

![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
